molecular formula C9H7NO2 B167912 2-(3-cyanophenyl)acetic Acid CAS No. 1878-71-3

2-(3-cyanophenyl)acetic Acid

Cat. No. B167912
Key on ui cas rn: 1878-71-3
M. Wt: 161.16 g/mol
InChI Key: ZNXMNKGBHYVNNE-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

A solution of 3-cyanophenylacetic acid (0.2 g, 1.24 mmol) in a mixture of trifluoroacetic acid (1 ml) and concentrated sulfuric acid (0.5 ml) was stirred at room temperature for 16 h. The reaction mixture was then poured into ice-cold water and the resulting solid was filtered, washed with water and dried under vacuum to give 2-[3-(aminocarbonyl)phenyl]acetic acid (0.167 g, 75% yield). MS (EI) for C9H9NO3: 178 (M−H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH2:9][C:10]([OH:12])=[O:11])[CH:6]=[CH:7][CH:8]=1)#[N:2].S(=O)(=O)(O)[OH:14]>FC(F)(F)C(O)=O>[NH2:2][C:1]([C:3]1[CH:4]=[C:5]([CH2:9][C:10]([OH:12])=[O:11])[CH:6]=[CH:7][CH:8]=1)=[O:14]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)CC(=O)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was then poured into ice-cold water
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC(=O)C=1C=C(C=CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.167 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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